Calcitonin (pork natural)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La calcitonine est une hormone qui joue un rôle crucial dans la régulation des niveaux de calcium dans le sang. Elle est sécrétée par les cellules parafolliculaires de la glande thyroïde chez les mammifères. La calcitonine contribue à abaisser les niveaux de calcium sanguin en inhibant l'activité des ostéoclastes, qui sont des cellules qui décomposent le tissu osseux

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La calcitonine peut être synthétisée en utilisant la synthèse peptidique en phase solide, une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante. Cette méthode implique l'utilisation d'un acide aminé lié à une résine, qui est couplé à des acides aminés protégés en présence de réactifs de couplage. Les groupes protecteurs sont ensuite éliminés, et le processus est répété jusqu'à l'obtention de la séquence peptidique souhaitée .

Méthodes de Production Industrielle : La production industrielle de la calcitonine implique souvent la technologie de l'ADN recombinant. Cette méthode utilise des bactéries ou des levures génétiquement modifiées pour produire de la calcitonine. Le gène codant pour la calcitonine est inséré dans l'organisme hôte, qui produit ensuite l'hormone au fur et à mesure de sa croissance. La calcitonine est ensuite purifiée à partir des cellules hôtes .

Analyse Des Réactions Chimiques

Types de Réactions : La calcitonine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions peuvent affecter la stabilité et l'activité de l'hormone.

Réactifs et Conditions Communs :

Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants peuvent être utilisés pour oxyder la calcitonine, conduisant à la formation de ponts disulfures entre les résidus cystéine.

Réduction : Des agents réducteurs tels que le dithiothréitol peuvent briser les ponts disulfures, entraînant la réduction de la calcitonine.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent la calcitonine oxydée avec des ponts disulfures, la calcitonine réduite avec des groupes thiol libres et la calcitonine mutée avec des séquences d'acides aminés modifiées .

4. Applications de la Recherche Scientifique

La calcitonine a un large éventail d'applications de recherche scientifique :

Chimie : La calcitonine est utilisée comme peptide modèle pour étudier le repliement et la stabilité des protéines.

Biologie : La calcitonine est étudiée pour son rôle dans l'homéostasie du calcium et le métabolisme osseux.

Médecine : La calcitonine est utilisée dans le traitement de maladies telles que l'ostéoporose, la maladie de Paget et l'hypercalcémie.

Industrie : La calcitonine est utilisée dans le développement de produits pharmaceutiques et d'essais diagnostiques.

5. Mécanisme d'Action

La calcitonine exerce ses effets en se liant au récepteur de la calcitonine, qui est situé à la surface des ostéoclastes. Cette liaison inhibe l'activité des ostéoclastes, réduisant la résorption osseuse et abaissant les niveaux de calcium sanguin. Le mécanisme implique l'activation des voies de signalisation de l'adénosine monophosphate cyclique (AMPc) et de la protéine kinase A (PKA), qui conduisent à l'inhibition de la motilité des ostéoclastes et à l'induction d'un état quiescent .

Applications De Recherche Scientifique

Calcitonin has a wide range of scientific research applications:

Chemistry: Calcitonin is used as a model peptide for studying protein folding and stability.

Biology: Calcitonin is studied for its role in calcium homeostasis and bone metabolism.

Medicine: Calcitonin is used in the treatment of conditions such as osteoporosis, Paget’s disease, and hypercalcemia.

Industry: Calcitonin is used in the development of pharmaceuticals and diagnostic assays.

Mécanisme D'action

Calcitonin exerts its effects by binding to the calcitonin receptor, which is located on the surface of osteoclasts. This binding inhibits the activity of osteoclasts, reducing bone resorption and lowering blood calcium levels. The mechanism involves the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) signaling pathways, which lead to the inhibition of osteoclast motility and induction of a quiescent state .

Comparaison Avec Des Composés Similaires

La calcitonine fait partie d'une famille d'hormones peptidiques qui comprend le peptide apparenté au gène de la calcitonine α, le peptide apparenté au gène de la calcitonine β, l'amyline, l'adrénoméduline et l'adrénoméduline 2. Ces hormones présentent des similitudes structurales et fonctionnelles avec la calcitonine mais diffèrent en termes de puissance et d'activités biologiques spécifiques .

Composés Similaires :

Peptide apparenté au gène de la calcitonine α : Impliqué dans la vasodilatation et la transmission de la douleur.

Peptide apparenté au gène de la calcitonine β : Similaire au peptide apparenté au gène de la calcitonine α mais avec une distribution tissulaire différente.

Amyline : Régule le métabolisme du glucose et la satiété.

Adrénoméduline : Impliquée dans la vasodilatation et l'angiogenèse.

Adrénoméduline 2 : Similaire à l'adrénoméduline mais avec des propriétés de liaison au récepteur distinctes.

L'unicité de la calcitonine réside dans son rôle spécifique dans l'homéostasie du calcium et le métabolisme osseux, ce qui en fait un agent thérapeutique précieux pour les affections liées à la santé osseuse et à la régulation du calcium.

Propriétés

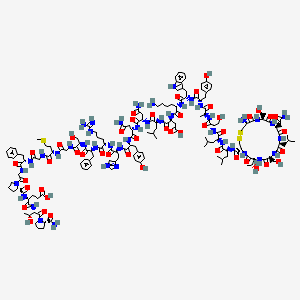

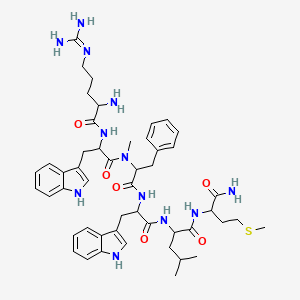

Formule moléculaire |

C160H233N43O47S3 |

|---|---|

Poids moléculaire |

3607.0 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19S,22R)-22-amino-16-(2-amino-2-oxoethyl)-7-[(1R)-1-hydroxyethyl]-10,19-bis(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C160H233N43O47S3/c1-78(2)52-100(185-152(243)113(65-128(220)221)194-137(228)96(32-21-22-47-161)179-147(238)108(60-89-66-171-95-31-20-19-30-93(89)95)189-144(235)105(58-87-36-40-91(210)41-37-87)182-132(223)82(9)176-153(244)115(72-205)197-142(233)102(54-80(5)6)183-140(231)101(53-79(3)4)186-156(247)118-76-253-252-75-94(162)133(224)195-116(73-206)154(245)193-112(64-123(165)214)149(240)184-103(55-81(7)8)143(234)198-117(74-207)155(246)200-129(83(10)208)158(249)199-118)141(232)191-111(63-122(164)213)151(242)192-110(62-121(163)212)150(241)188-107(59-88-38-42-92(211)43-39-88)145(236)190-109(61-90-67-169-77-175-90)148(239)180-97(33-23-48-170-160(167)168)138(229)187-106(57-86-28-17-14-18-29-86)146(237)196-114(71-204)136(227)173-68-124(215)177-99(46-51-251-12)134(225)172-69-125(216)178-104(56-85-26-15-13-16-27-85)135(226)174-70-126(217)202-49-25-35-120(202)157(248)181-98(44-45-127(218)219)139(230)201-130(84(11)209)159(250)203-50-24-34-119(203)131(166)222/h13-20,26-31,36-43,66-67,77-84,94,96-120,129-130,171,204-211H,21-25,32-35,44-65,68-76,161-162H2,1-12H3,(H2,163,212)(H2,164,213)(H2,165,214)(H2,166,222)(H,169,175)(H,172,225)(H,173,227)(H,174,226)(H,176,244)(H,177,215)(H,178,216)(H,179,238)(H,180,239)(H,181,248)(H,182,223)(H,183,231)(H,184,240)(H,185,243)(H,186,247)(H,187,229)(H,188,241)(H,189,235)(H,190,236)(H,191,232)(H,192,242)(H,193,245)(H,194,228)(H,195,224)(H,196,237)(H,197,233)(H,198,234)(H,199,249)(H,200,246)(H,201,230)(H,218,219)(H,220,221)(H4,167,168,170)/t82-,83+,84+,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,129-,130-/m0/s1 |

Clé InChI |

IXORWGHGSOABEO-AQZOCZKHSA-N |

SMILES isomérique |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)CC(C)C)CC(=O)N)CO)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC6=CNC=N6)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC8=CC=CC=C8)C(=O)NCC(=O)N9CCC[C@H]9C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N)O |

SMILES canonique |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)N)CO)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CC6=CNC=N6)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=CC=C7)C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC8=CC=CC=C8)C(=O)NCC(=O)N9CCCC9C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)N)C(C)O)CO |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cgp 42112A, [125I]-](/img/structure/B10784569.png)

![4-[2-[[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol](/img/structure/B10784595.png)

![10,17,17-Trimethyl-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10784629.png)